3-(4'-Methylbenzylidene)camphor

Catalog No.
S574808
CAS No.
36861-47-9
M.F
C18H22O
M. Wt
254.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4'-Methylbenzylidene)camphor

CAS Number

36861-47-9

Product Name

3-(4'-Methylbenzylidene)camphor

IUPAC Name

1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3

InChI Key

HEOCBCNFKCOKBX-UHFFFAOYSA-N

SMILES

Array

solubility

Poorly soluble

Synonyms

3-(4'-methylbenzylidene)camphor, 3-(4-methylbenzylidene)camphor, 4-MBC cpd, 4-methylbenzylidene camphor, enzacamene, Eusolex 6300, Eusolex-6300

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)C=C2C3CC[C@@](C2=O)(C3(C)C)C

The exact mass of the compound 4-Methylbenzylidene camphor is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

3-(4'-Methylbenzylidene)camphor (4-MBC, CAS: 36861-47-9) is a highly lipophilic, camphor-derived organic UV-B filter characterized by a strong molar absorption coefficient of 24,500 M⁻¹ cm⁻¹ at its 300 nm maximum. While historically utilized in personal care formulations, its modern procurement is increasingly driven by its utility as a robust UV stabilizer in polymer matrices and as an essential analytical reference standard. Its value in material science stems from its documented photostability, achieved via reversible trans-cis isomerization, which prevents the rapid photodegradation seen in earlier-generation UV filters. Additionally, its well-documented interaction with endocrine pathways makes it a critical benchmark compound for environmental monitoring and in vitro toxicological assays[1].

Generic substitution of 4-MBC with common UV-B absorbers like Octinoxate (OMC) or PABA derivatives frequently compromises long-term material performance and analytical accuracy. In high-irradiation environments, OMC undergoes irreversible photodegradation, leading to a rapid loss of UV-protective efficacy and potential destabilization of the surrounding polymer or formulation matrix. In contrast, 4-MBC maintains its spectral integrity through continuous, reversible photo-isomerization. Furthermore, in environmental and toxicological testing, substituting 4-MBC with generic xenoestrogens fails to replicate its specific binding profile to estrogen (ERβ) and thyroid receptors, rendering alternative compounds unsuitable as reference standards for tracing recreational water contamination or microplastic adsorption [1].

Photostability and Spectral Retention Under UV Irradiation

Under continuous solar or UV irradiation, 4-MBC demonstrates sustained photostability by dissipating absorbed energy through a reversible trans-cis isomerization mechanism. This allows the compound to maintain its UV spectral profile and protective efficacy over extended periods. In direct comparison, widely used alternatives like Octinoxate (OMC) experience significant irreversible photodegradation, resulting in a measurable loss of UV absorbance and the generation of photoproducts that can alter formulation stability[1].

Evidence DimensionPhotochemical Degradation Pathway
Target Compound DataReversible trans-cis isomerization (maintains UV spectral profile)
Comparator Or BaselineOctinoxate (OMC): Irreversible photodegradation and loss of absorbance
Quantified DifferenceSustained vs. degrading UV-B absorption capacity
ConditionsContinuous UV/solar irradiation in formulation or polymer matrix

Ensures long-lasting UV stabilization in materials without the need for supplementary photostabilizers.

High-Efficiency UV-B Molar Extinction

4-MBC exhibits a highly efficient electronic transition in the UV-B range, characterized by a maximum absorption peak at 300 nm. Quantitative spectral analysis confirms a large molar absorption coefficient of 24,500 M⁻¹ cm⁻¹. This significantly exceeds the baseline threshold of 1,000 M⁻¹ cm⁻¹ required for functional photoreactivity and effective UV absorption, allowing for lower concentration requirements in target applications compared to less efficient aliphatic or un-conjugated aromatic alternatives [1].

Evidence DimensionMolar Absorption Coefficient (ε) at λmax
Target Compound Data24,500 M⁻¹ cm⁻¹ (at 300 nm)
Comparator Or BaselineBaseline functional UV absorption threshold: 1,000 M⁻¹ cm⁻¹
Quantified Difference>24-fold higher than the minimum functional threshold
ConditionsSpectrophotometric analysis at 300 nm

Allows formulators and material scientists to achieve target UV-B protection levels using lower mass fractions of the additive.

Receptor-Specific Benchmarking for Endocrine Disruption Assays

As an analytical reference standard, 4-MBC provides a highly specific, moderate-potency xenoestrogen profile. In human endometrial Ishikawa cell assays, 4-MBC induces ERβ-mediated transactivation at concentrations above 1 μM. When compared to highly potent phytoestrogens like Genistein or endogenous estrogens, 4-MBC exhibits a lower estrogenic potency but a distinct receptor interaction profile, acting as both a weak agonist and an effective antagonist for ERα and ERβ. This specific dose-response behavior makes it an indispensable calibrator for in vitro endocrine disruption screening [1].

Evidence DimensionERβ Transactivation Threshold and Potency
Target Compound DataActivation at >1 μM (moderate/weak xenoestrogen profile with antagonist properties)
Comparator Or BaselineGenistein / Bisphenol A (High potency, lower concentration thresholds)
Quantified DifferenceDistinct moderate-potency calibration baseline vs. high-potency phytoestrogens
ConditionsIn vitro human endometrial Ishikawa cell transactivation assay

Provides a reliable, environmentally relevant benchmark for calibrating toxicological screening panels.

High-Affinity Adsorption for Microplastic Transport Modeling

Due to its pronounced lipophilicity and hydrophobic characteristics, 4-MBC demonstrates a strong tendency to adsorb onto textile-derived microplastic fibers (MPFs) in aquatic environments. In batch experiments utilizing an initial 4-MBC concentration of 100 µg/L, the compound rapidly partitioned onto MPFs. This high sorption affinity contrasts with hydrophilic wastewater contaminants, which remain primarily in the aqueous phase. Consequently, 4-MBC is heavily utilized as a quantitative tracer for modeling the carrier effect of microplastics in wastewater and surface water systems [1].

Evidence DimensionMicroplastic Sorption Affinity
Target Compound DataHigh adsorption onto textile-derived MPFs from a 100 µg/L aqueous matrix
Comparator Or BaselineHydrophilic baseline contaminants (low/negligible MPF partitioning)
Quantified DifferencePreferential solid-phase accumulation vs. aqueous retention
ConditionsBatch adsorption kinetics at 25 °C (50 mg MPFs in 50 mL solution)

Validates the compound's procurement as a specialized analytical standard for environmental fate and microplastic pollution studies.

Polymer and Coating UV Stabilization

Capitalizing on its reversible trans-cis isomerization and high molar extinction coefficient, 4-MBC is incorporated into specialized plastics and clear coatings to prevent photo-degradation, providing sustained UV-B absorption compared to irreversible filters like OMC [1].

Environmental Monitoring and LC-MS/MS Standards

Procured as a high-purity analytical standard to trace recreational water contamination and quantify the adsorption of hydrophobic pollutants onto microplastic fibers in wastewater treatment effluents [2].

In Vitro Endocrine Disruptor Screening Panels

Utilized as a standardized xenoestrogen reference material in cellular assays (e.g., Ishikawa cells) to calibrate ERα/ERβ transactivation and thyroid axis interference models, providing a distinct moderate-potency benchmark against natural estrogens [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

254.167065321 Da

Monoisotopic Mass

254.167065321 Da

Heavy Atom Count

19

Melting Point

66-69

UNII

955UIJ2GWS

GHS Hazard Statements

Aggregated GHS information provided by 435 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 435 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 429 of 435 companies with hazard statement code(s):;
H400 (84.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use as an active sunscreen agent.

Mechanism of Action

Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

36861-47-9

Absorption Distribution and Excretion

The maximum plasma concentration of enzacamene was 16ng/mL in healthy female volunteers following daily whole-body topical application of 2mg/cm^2 of sunscreen formulation at 10% (weight/weight) for four days. Blood concentration of enzacamene (4-MBC) and its main metabolite, 3-(4-carboxybenzylidene)camphor, peaked within 10 h after oral administration of enzacamene.
The urine concentration of 4 ng/mL and 4 ng/mL of enzacamene were observed in female and male volunteers, respectively. In a rat pharmacokinetic study, most of orally administered enzacamene was recovered in in feces as 3-(4-carboxybenzylidene)camphor and, to a smaller extent, as 3-(4-carboxybenzylidene)-6-hydroxycamphor. Glucuronides of both metabolites were also detectable in faces. In urine, one isomer of 3-(4-carboxybenzylidene)hydroxycamphor was the predominant metabolite [3-(4-carboxybenzylidene)-6-hydroxycamphor], the other isomers and 3-(4-carboxybenzylidene)camphor were only minor metabolites excreted with urine. Enterohepatic circulation of glucuronides derived from the two major 4-MBC metabolites may explain the slow excretion of 4-MBC metabolites with urine and the small percentage of the administered doses recovered in urine.
No pharmacokinetic data available.

Metabolism Metabolites

Based on the findings of a rat pharmacokinetic study, it is proposed that absorbed enzacamene following oral administration undergo extensive first-pass hepatic metabolism. Following oral administration of enzacamene (4-MBC) in rats, detected metabolites in the plasma and urine were 3-(4-carboxybenzylidene)camphor and as four isomers of 3-(4-carboxybenzylidene)hydroxycamphor containing the hydroxyl group located in the camphor ring system with 3-(4-carboxybenzylidene)-6-hydroxycamphor as the major metabolite. However the blood concentrations of 3-(4-carboxybenzylidene)-6-hydroxycamphor were below the limit of detection following peak concentration. Via hydroxylation mediated by cytochrome P450 system, 3-(4-hydroxymethylbenzylidene)camphor is formed. This metabolite is further oxidized to 3-(4-carboxybenzylidene)camphor via oxidation of alcohol dehydrogenase and aldehyde dehydrogenase, and may be further hydroxylated to form 3-(4-carboxybenzylidene)-6-hydroxycamphor mediated by CYP450 system.

Wikipedia

Enzacamene

Biological Half Life

The half life of enzacamene (4-MBC) and its main metabolite, 3-(4-carboxybenzylidene)camphor, displayed half-lives of approximately 15 h after reaching peak plasma concentrations after oral administration in rats.

Use Classification

Fragrance Ingredients

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-: ACTIVE

Dates

Last modified: 08-15-2023

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